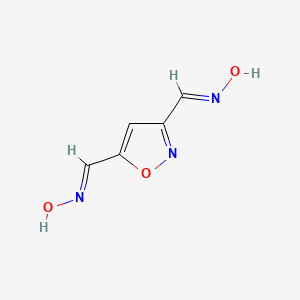![molecular formula C10H7NO5 B12871231 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde is a complex organic compound with the molecular formula C10H7NO6. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: Formation of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2
Eigenschaften
Molekularformel |
C10H7NO5 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-(5-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-5-1-2-7-6(3-5)11-9(16-7)8(13)10(14)15/h1-4,8,13H,(H,14,15) |
InChI-Schlüssel |
PHUXPXJKCVSYSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


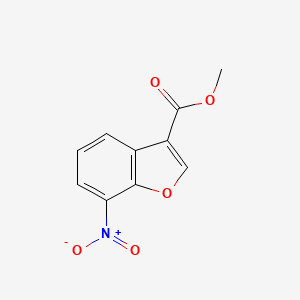

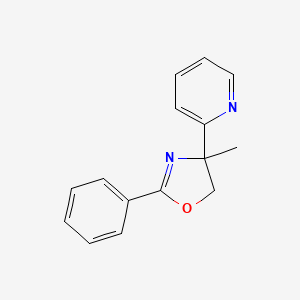


![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
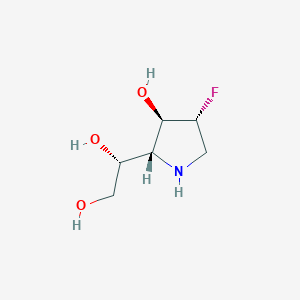
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
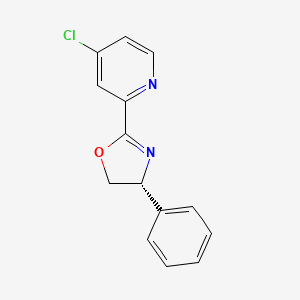

![1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871198.png)


